I-37 hydrochloride

Description

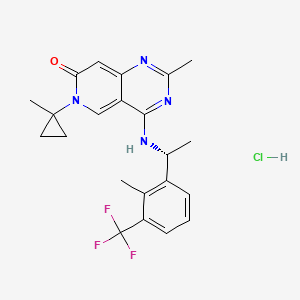

I-37 hydrochloride is a small-molecule inhibitor targeting SOS1 (Son of Sevenless 1), a critical mediator in the RAS/MAPK signaling pathway. Discovered through machine learning-driven virtual screening, it was identified from the L4000 database and EGFR-related datasets alongside compounds like BAY-293 and BI-3406 . Unlike traditional quinazoline-core inhibitors in the training set, I-37 exhibits a distinct scaffold, as evidenced by its low Tanimoto coefficient (0.439), indicating structural novelty . Pharmacologically, it demonstrates potent SOS1 inhibitory activity, though specific IC50 values remain undisclosed in publicly available literature. Stability studies reveal that this compound retains integrity under acidic conditions (pH 1–3), a critical attribute for oral bioavailability .

Properties

Molecular Formula |

C22H24ClF3N4O |

|---|---|

Molecular Weight |

452.9 g/mol |

IUPAC Name |

2-methyl-6-(1-methylcyclopropyl)-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]pyrido[4,3-d]pyrimidin-7-one;hydrochloride |

InChI |

InChI=1S/C22H23F3N4O.ClH/c1-12-15(6-5-7-17(12)22(23,24)25)13(2)26-20-16-11-29(21(4)8-9-21)19(30)10-18(16)27-14(3)28-20;/h5-7,10-11,13H,8-9H2,1-4H3,(H,26,27,28);1H/t13-;/m1./s1 |

InChI Key |

HLBRZHDYVJYCPU-BTQNPOSSSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=NC(=NC3=CC(=O)N(C=C32)C4(CC4)C)C.Cl |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=NC(=NC3=CC(=O)N(C=C32)C4(CC4)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of I-37 hydrochloride typically involves the reaction of a precursor compound with hydrochloric acid. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise addition of hydrochloric acid to the precursor compound, followed by purification steps to remove any impurities. The final product is then crystallized and dried for use in various applications.

Chemical Reactions Analysis

Types of Reactions

I-37 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the compound.

Scientific Research Applications

I-37 hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: It is studied for its effects on biological systems and its potential as a biochemical tool.

Medicine: It is investigated for its therapeutic potential in treating various diseases and conditions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of I-37 hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between I-37 hydrochloride and related SOS1 inhibitors:

Key Observations:

- Structural Divergence: I-37 and I-49 lack the quinazoline core prevalent in BAY-293 and BI-3406, resulting in low Tanimoto coefficients (0.439 and 0.433, respectively).

- Pharmacophore Compatibility : Despite structural differences, I-37 shares pharmacophore features (e.g., hydrogen bond acceptors, hydrophobic regions) with BAY-293, enabling comparable SOS1 binding .

Mechanism of Action

- I-37 HCl: Disrupts SOS1-KRAS interaction, preventing GTP-loading of KRAS and downstream MAPK signaling. Its novel scaffold may reduce off-target effects compared to quinazoline derivatives .

- BAY-293/BI-3406: Bind to SOS1’s catalytic domain via quinazoline-pyridopyrimidinone interactions, but face challenges with resistance mutations .

Q & A

Q. What are the validated synthetic pathways for I-37 hydrochloride, and how can researchers ensure reproducibility?

To synthesize this compound, follow protocols such as the pyrido[4,3-d]pyrimidin-7(6H)-one derivatization method described in Example 37 ( ). Critical steps include coupling reactions under anhydrous conditions and purification via column chromatography. For reproducibility, document reaction parameters (temperature, solvent ratios, catalysts) and characterize intermediates using nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS). Include raw spectral data (e.g., δ 8.52 ppm for aromatic protons) and purity metrics (≥98% by HPLC) in supplementary materials . Refer to standardized reporting guidelines for synthetic chemistry to ensure clarity .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

Use a combination of 1H/13C NMR (e.g., δ 3.49 ppm for methyl groups), LC-MS (m/z 599.2 [M+H]+), and HPLC (retention time consistency) to confirm structural identity and purity (≥98%) . For novel batches, compare spectral data with reference standards and include elemental analysis (C, H, N) in the experimental section. Document all instrumentation parameters (e.g., column type, mobile phase) to enable cross-lab validation .

Q. How should researchers design dose-effect experiments to evaluate this compound’s preliminary bioactivity?

Employ in vitro dose-response assays (e.g., enzyme inhibition, cell viability) with logarithmic concentration ranges (e.g., 1 nM–100 µM). Use positive controls (e.g., known inhibitors) and triplicate measurements to minimize variability. Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism) and report confidence intervals. For in vivo studies, reference pharmacokinetic models (e.g., time-to-event models) to determine optimal dosing intervals .

Advanced Research Questions

Q. What strategies resolve contradictions between this compound’s in vitro efficacy and in vivo pharmacokinetic data?

Discrepancies often arise from bioavailability limitations or metabolite interference. Address this by:

- Conducting plasma protein binding assays to assess free drug availability.

- Performing metabolite identification (e.g., LC-MS/MS) to detect inactive/active derivatives.

- Optimizing formulations using solubility enhancers (e.g., cyclodextrins) or nano-delivery systems. Cross-reference data with computational models (e.g., physiologically based pharmacokinetic simulations) to predict tissue distribution .

Q. How can researchers elucidate the molecular mechanism of action of this compound?

Combine target engagement assays (e.g., surface plasmon resonance for binding affinity) with transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify downstream pathways. Validate findings using CRISPR-Cas9 knockout models or selective inhibitors. For SOS1/KRAS inhibition (as suggested in ), perform co-crystallization studies or molecular dynamics simulations to map binding interfaces . Publish raw datasets in repositories like Zenodo for transparency .

Q. What statistical methods are recommended for analyzing conflicting toxicity data across studies?

Apply meta-analysis tools (e.g., RevMan) to harmonize datasets, adjusting for variables like species, dosage, and exposure duration. Use Bayesian hierarchical models to quantify uncertainty and identify outliers. For acute toxicity studies, report LD50 values with 95% confidence intervals and compare against structural analogs .

Methodological Best Practices

- Experimental Reporting : Follow the Beilstein Journal’s guidelines: include synthetic procedures, spectral data, and statistical analyses in the main text; place extensive characterization (e.g., X-ray crystallography) in supplementary files .

- Data Visualization : Use tables to summarize IC50/EC50 values and figures for dose-response curves. Label axes with SI units and cite all non-original graphics .

- Ethical Compliance : For studies involving animal models, detail approval from institutional review boards and adherence to ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.